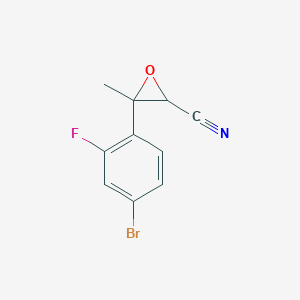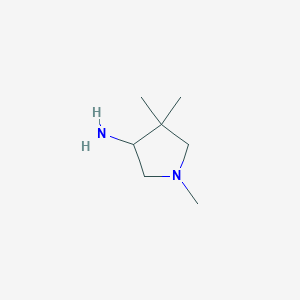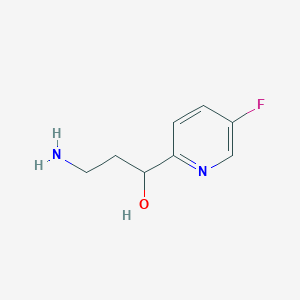![molecular formula C14H19BrO B13167507 [(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13167507.png)
[(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene is an organic compound with the molecular formula C13H17BrO. It is a derivative of benzene, featuring a bromine atom, a cyclopropyl group, and a methylpropoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
[(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of other functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.
科学研究应用
[(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which [(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation to yield desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
[(3-Bromo-2-methylpropoxy)methyl]benzene: Similar structure but lacks the cyclopropyl group.
[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene: Similar structure but with a chlorine atom instead of bromine.
[(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]toluene: Similar structure but with a toluene ring instead of benzene.
Uniqueness
[(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene is unique due to the presence of both a bromine atom and a cyclopropyl group, which confer distinct reactivity and steric properties. These features make it a valuable compound for various synthetic and research applications.
属性
分子式 |
C14H19BrO |
|---|---|
分子量 |
283.20 g/mol |
IUPAC 名称 |
(3-bromo-2-cyclopropyl-2-methylpropoxy)methylbenzene |
InChI |
InChI=1S/C14H19BrO/c1-14(10-15,13-7-8-13)11-16-9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChI 键 |
VGCXXEVBKBLJOE-UHFFFAOYSA-N |
规范 SMILES |
CC(COCC1=CC=CC=C1)(CBr)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol](/img/structure/B13167453.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid](/img/structure/B13167457.png)
![1-[1-(Aminomethyl)cyclobutyl]propan-1-one](/img/structure/B13167465.png)



![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13167495.png)





